Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)- is a complex organic compound characterized by the presence of a hydroxy group, a methylthio group, and a pyridinyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)- typically involves multi-step organic reactions. One common method includes the condensation of 4-(methylthio)benzaldehyde with 4-pyridinecarboxaldehyde in the presence of a base, followed by oxidation to form the ethanone structure. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ethanone group can produce an alcohol.
Scientific Research Applications
Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)- involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and pyridinyl groups can form hydrogen bonds with target molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-[4-(methylthio)phenyl]-: Similar structure but lacks the pyridinyl group.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Contains a methoxy group instead of a methylthio group.
Uniqueness
Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)- is unique due to the presence of both the pyridinyl and methylthio groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse interactions with other molecules, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
72873-68-8 |
---|---|
Molecular Formula |
C14H13NO2S |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
2-hydroxy-2-(4-methylsulfanylphenyl)-1-pyridin-4-ylethanone |
InChI |
InChI=1S/C14H13NO2S/c1-18-12-4-2-10(3-5-12)13(16)14(17)11-6-8-15-9-7-11/h2-9,13,16H,1H3 |
InChI Key |
MPWLTYBYPHUEDR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C(C(=O)C2=CC=NC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.